![molecular formula C16H12F3NO5S2 B14800441 3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide](/img/structure/B14800441.png)
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KW-7158 is a tricyclic compound with a non-cholinergic mechanism of action, primarily investigated for the treatment of urinary urgency, frequent urination, and urinary incontinence associated with bladder overactivity . This compound is known for its unique ability to regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons .
準備方法
The synthetic routes and reaction conditions for KW-7158 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving tricyclic structures and specific functional groups . Industrial production methods likely involve standard organic synthesis techniques, including purification and characterization steps to ensure the compound’s purity and efficacy.
化学反応の分析
KW-7158 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, often using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, commonly using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
KW-7158 has several scientific research applications, including:
Chemistry: Used as a model compound to study tricyclic structures and their reactivity.
Biology: Investigated for its effects on neuron excitability and firing properties.
Medicine: Primarily researched for the treatment of overactive bladder conditions.
作用機序
The therapeutic effects of KW-7158 in overactive bladder are due to the activation of A-type potassium channels, which regulate afferent neuron excitability and firing properties in the dorsal root ganglion neurons . KW-7158 acts uniquely on the peripheral sensory nerves to control bladder activities by shortening the action potential duration in these neurons . Additionally, KW-7158 binds to and inhibits equilibrative nucleoside transporter-1, further contributing to its therapeutic effects .
類似化合物との比較
KW-7158 is unique compared to other compounds used for overactive bladder treatment due to its non-cholinergic mechanism of action and its ability to specifically target peripheral sensory nerves . Similar compounds include:
Nitrobenzylthioinosine: An equilibrative nucleoside transporter-1 inhibitor.
Dipyridamole: Another equilibrative nucleoside transporter-1 inhibitor.
Draflazine: Also an equilibrative nucleoside transporter-1 inhibitor.
These compounds share some similarities with KW-7158 in terms of their molecular targets but differ in their overall structure and specific applications.
特性
分子式 |
C16H12F3NO5S2 |
|---|---|
分子量 |
419.4 g/mol |
IUPAC名 |
3,3,3-trifluoro-2-hydroxy-2-methyl-N-(5,5,10-trioxo-4H-thieno[3,2-c][1]benzothiepin-9-yl)propanamide |
InChI |
InChI=1S/C16H12F3NO5S2/c1-15(23,16(17,18)19)14(22)20-9-3-2-4-10-11(9)12(21)13-8(5-6-26-13)7-27(10,24)25/h2-6,23H,7H2,1H3,(H,20,22) |
InChIキー |
NAFSYPCVPLWHFY-UHFFFAOYSA-N |
正規SMILES |
CC(C(=O)NC1=C2C(=CC=C1)S(=O)(=O)CC3=C(C2=O)SC=C3)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


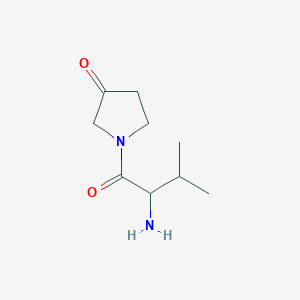
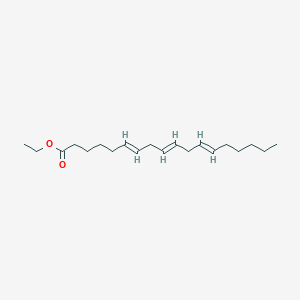
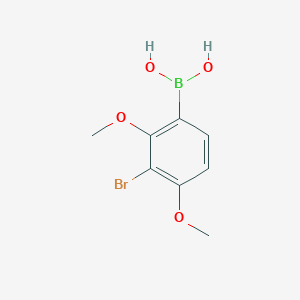
![N-[[5-[3-(4,6-difluoro-1H-benzimidazol-2-yl)-2,3,3a,4,5,6,7,7a-octahydro-1H-indazol-5-yl]-4-methylpyridin-3-yl]methyl]ethanamine](/img/structure/B14800379.png)
![N'-{2-[5-methyl-2-(propan-2-yl)phenoxy]acetyl}thiophene-2-carbohydrazide](/img/structure/B14800387.png)
![6-(dibenzylamino)-3-phenyl-3,6,7,7a-tetrahydro-1H-pyrrolo[1,2-c][1,3]oxazol-5-one](/img/structure/B14800399.png)
![3-Bromo-5,5,8,8-tetramethyl-6,7-dihydrobenzo[f][1]benzofuran](/img/structure/B14800405.png)
![2-(4-bromo-2-chlorophenoxy)-N-[(2-methyl-3-nitrophenyl)carbamothioyl]acetamide](/img/structure/B14800407.png)
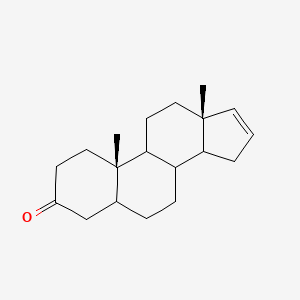
![3-[4-[4-(4-fluorobenzoyl)piperidin-1-yl]butyl]-4a,5,6,7,8,8a-hexahydro-1H-quinazoline-2,4-dione](/img/structure/B14800427.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2,5-dimethylaniline](/img/structure/B14800437.png)
![3-[(1S,4aR,4bS,6aR)-1,4a,4b,6a,9,10-hexamethyl-2-prop-1-en-2-yl-2,3,4,5,6,7,8,9,10,10a,12,12a-dodecahydrochrysen-1-yl]propanoic acid](/img/structure/B14800444.png)
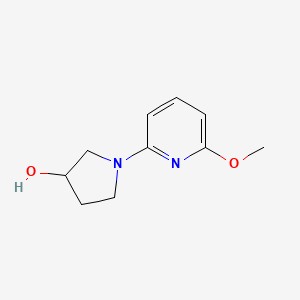
![(E)-N-[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B14800451.png)
